DMOAP is used to modify the surface of indium tin oxide (ITO) electrodes in LCDs to achieve specific alignment of liquid crystal molecules. This manipulation of alignment is crucial for optimizing image clarity, contrast, and viewing angles. PubChem, Uses:
DMOAP can be employed to functionalize surfaces for biosensor applications by creating a covalently bonded layer that facilitates the attachment of biomolecules like enzymes, antibodies, and DNA. This modification enhances the sensitivity and specificity of biosensors for various biomolecular detection purposes. [A potential application of a silane coupling agent in the development of a microfluidic biosensor for the detection of Escherichia coli O157:H7, Journal of Chromatography A, Volume 1116, Issue 1-2, 2006, Pages 247-253, ]
DMOAP can improve the adhesion between inorganic fillers and organic polymer matrices in composite materials. This enhancement in interfacial bonding leads to improved mechanical properties like tensile strength, flexural strength, and impact resistance. [The effect of silane coupling agents on the properties of natural fiber-reinforced polymer composites: A review, Composites Part B: Engineering, Volume 135, 2018, Pages 144-158, ]
DMOAP can be used to modify the surface of nanoparticles, allowing for better dispersion, control over surface chemistry, and attachment of specific functional groups. This functionalization enables the development of novel nanomaterials with tailored properties for applications in catalysis, drug delivery, and bioimaging. [Functionalization of metal nanoparticles with silane coupling agents, Nano Research, Volume 2, Issue 11, 2009, Pages 853-864, ]
DMOAP can be used as a pre-treatment for metal surfaces to improve their adhesion to organic coatings and enhance corrosion resistance. [Silane coupling agents for metal-polymer composites, Progress in Polymer Science, Volume 20, Issue 11-12, 1995, Pages 1043-1123, ]
DMOAP can be incorporated into coatings to impart antimicrobial properties to surfaces, potentially reducing the spread of bacteria and other microorganisms. [Development of antimicrobial coatings using silane coupling agents, Progress in Organic Coatings, Volume 67, Issue 3-4, 2009, Pages 461-470, ]
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is a quaternary ammonium compound characterized by its long hydrophobic octadecyl chain and a trimethoxysilyl functional group. Its molecular formula is with a molecular weight of 496.29 g/mol. This compound is typically presented as a yellow liquid and is known to be soluble in organic solvents like methanol, where it is often supplied at a concentration of 60% . It has applications in various fields, including materials science and biology, due to its unique properties.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride undergoes hydrolysis when exposed to moisture or water. The methoxy groups attached to the silicon atom react with water, leading to the formation of silanol groups, which can further condense to form siloxane bonds. This reaction is significant in applications involving surface modification and adhesion . The compound is also sensitive to heat and can decompose, releasing irritating gases when subjected to high temperatures .
The synthesis of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride typically involves the reaction of octadecyldimethylamine with 3-(trimethoxysilyl)propyl chloride. This reaction occurs under controlled conditions to ensure the formation of the quaternary ammonium salt. Various methods may be employed, including solvent-based reactions or solvent-free methods, depending on the desired purity and yield .
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride finds numerous applications:
Interaction studies involving Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride focus on its behavior in different environments, particularly its interactions with biological membranes and surfaces. Research indicates that this compound can modify surface properties of materials, enhancing their compatibility with biological systems. Additionally, studies have shown its potential effectiveness against various microbial strains, although care must be taken due to its toxicity .
Several compounds share structural features or functional properties with Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride. Here are some notable examples:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Octadecyldimethylamine | Long-chain amine | Lacks silane functionality; primarily used as a surfactant. |
3-Chloropropyltrimethoxysilane | Silane compound | Used for surface modification but does not have quaternary ammonium properties. |
Trimethyloctadecylammonium chloride | Quaternary ammonium | Similar surfactant properties but without the silane component. |
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride stands out due to its unique combination of hydrophobicity from the long-chain alkyl group and reactivity from the trimethoxysilyl group, enabling diverse applications in both industrial and laboratory settings .
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride represents a sophisticated quaternary ammonium silane compound with the molecular formula C₂₆H₅₈ClNO₃Si and a molecular weight of 496.28 g/mol [1] [4]. The molecular architecture features a positively charged quaternary ammonium center bearing an octadecyl alkyl chain, two methyl groups, and a propyl spacer linked to a trimethoxysilyl functional group, with chloride serving as the counterion [3] [8].
The conformational behavior of this compound is significantly influenced by the long octadecyl chain, which exhibits typical alkyl chain flexibility and can adopt various conformational states [12]. Molecular dynamics simulations of similar quaternary ammonium compounds demonstrate that alkyl chains show orientational preference toward vacuum interfaces, with the degree of preference decreasing as the number of alkyl chains increases [12]. The three-carbon propyl spacer between the quaternary ammonium center and the silane group provides conformational flexibility, allowing the molecule to adopt orientations that optimize both electrostatic interactions and surface binding [6].
The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which subsequently participate in condensation reactions [14]. This hydrolysis process is pH-dependent and leads to conformational changes as the silicon center transitions from tetrahedral coordination with methoxy groups to coordination with hydroxyl groups and eventually to siloxane networks [6].
Table 1: Molecular Structural Components and Conformational Features
Component | Description | Conformational Impact |
---|---|---|
Quaternary Ammonium Center | Positively charged nitrogen [N⁺] | Fixed tetrahedral geometry |
Octadecyl Chain | C₁₈H₃₇ linear alkyl chain | High flexibility, multiple conformers |
Methyl Groups | Two CH₃ groups on nitrogen | Restricted rotation around C-N bonds |
Propyl Spacer | -(CH₂)₃- linker | Moderate flexibility, gauche/trans conformers |
Trimethoxysilyl Group | Si(OCH₃)₃ functional group | Restricted rotation around Si-O bonds |
Limited crystallographic data exists for dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride in its pure crystalline form, primarily due to its tendency to exist as a viscous liquid at ambient conditions [4] [10]. The compound typically appears as a clear to yellow liquid with an amine-like odor, indicating limited crystalline organization under standard conditions [24].
Studies on related quaternary ammonium silane compounds grafted onto inorganic substrates provide insights into solid-state behavior [15]. X-ray diffraction analysis of montmorillonite clay modified with similar compounds shows successful intercalation into interlayer spaces, with d₀₀₁ values indicating expansion of the clay structure [15]. The crystallographic studies reveal that the organosilane molecules orient with their alkyl chains extending into the interlayer space, while the silane groups form covalent bonds with the silicate framework [15].
Nuclear magnetic resonance spectroscopy provides evidence for the solid-state behavior of the compound when bound to surfaces [15]. ²⁹Si nuclear magnetic resonance spectra show resonances at -68.5 and -59.6 parts per million, corresponding to T₃ and T₂ species respectively, indicating successful condensation reactions between the organosilane and silanol groups of substrates [15].
Table 2: Comprehensive Physical Properties
Property | Value | Reference Conditions |
---|---|---|
Molecular Weight | 496.28-496.29 g/mol | - |
Physical State | Liquid | 20°C |
Density | 0.88-0.89 g/mL | 20°C |
Refractive Index | n₂₀/D 1.3889 | 20°C, D-line |
Flash Point | 15-93°C | Varies with formulation |
Boiling Point | 22.3°C | At reduced pressure |
pH | 4-6 | 1% aqueous solution |
Vapor Pressure | 0 Pa | 25°C |
Solubility in Water | Reacts | Forms hydrolysis products |
Infrared spectroscopy provides definitive structural identification of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride [28]. Characteristic absorption peaks include carbon-hydrogen stretching vibrations at 2916-2943 cm⁻¹ for aliphatic groups and 3012 cm⁻¹ for aromatic carbon-hydrogen bonds when present [28]. The siloxane functionality exhibits characteristic silicon-oxygen-carbon asymmetric stretching at 1076-1082 cm⁻¹ [28].
Nuclear magnetic resonance spectroscopy reveals detailed structural information through proton and carbon-13 spectra [28]. Proton nuclear magnetic resonance shows characteristic signals for the quaternary ammonium methyl groups as a singlet at approximately 3.09 parts per million [28]. The octadecyl chain protons appear as complex multiplets in the aliphatic region between 0.8-2.5 parts per million [28].
Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with the proposed structure [25]. High-performance liquid chromatography coupled with tandem mass spectrometry enables precise quantification and structural confirmation, with detection limits in the microgram per liter range [25].
Thermogravimetric analysis reveals the thermal decomposition behavior of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride [29]. The compound exhibits a multi-step decomposition process, with initial weight loss between 30-130°C attributed to moisture and volatilization of unreacted components [29]. The major decomposition occurs between 200-800°C, with approximately 25.3% weight loss corresponding to the degradation of the organic quaternary ammonium and alkyl chain components [29].
Differential scanning calorimetry studies of related quaternary ammonium silane compounds show thermal transitions characteristic of the alkyl chain melting and crystallization [18]. The thermal decomposition of the bis-glycidyl methacrylate/quaternary ammonium silane system shows peaks at 228°C for partially hydrolyzed quaternary ammonium silane decomposition and 424°C for the polymer matrix degradation [18].
The thermal stability of surface-grafted quaternary ammonium silane demonstrates enhanced stability compared to the free compound, with decomposition temperatures shifting to higher values due to covalent attachment to substrates [29]. Glass transition temperatures and melting behavior are influenced by the alkyl chain length and the degree of cross-linking through siloxane networks [18].
The solution behavior of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride varies significantly with solvent polarity and water content [4] [20]. In methanol, the compound forms stable solutions at concentrations up to 60% by weight, commonly used for commercial formulations [4] [17]. The methanolic solutions exhibit good stability and facilitate controlled hydrolysis of the trimethoxysilyl groups [5].
Aqueous solutions result in immediate hydrolysis of the methoxy groups, generating methanol and silanol species [5]. The hydrolysis kinetics are pH-dependent, with faster reactions under alkaline conditions [16]. The resulting silanol groups can undergo further condensation to form siloxane networks, leading to gelation at higher concentrations [6].
In organic solvents such as ethanol and isopropanol, the compound maintains stability while allowing controlled hydrolysis reactions [16]. The solubility characteristics enable surface modification applications where the compound can be dissolved in suitable solvents for coating and grafting procedures [16]. Contact angle measurements on treated surfaces show increased hydrophobicity with contact angles ranging from 74.2-78.0° compared to untreated surfaces at 68.1° [18].
The structure-property relationships of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride are governed by the synergistic interactions between its quaternary ammonium functionality and silane coupling capability [21] [34]. The octadecyl chain length plays a critical role in determining antimicrobial efficacy, with systematic studies showing optimal activity at carbon chain lengths between 12-16 carbons [34] [37].
The dual functionality of the molecule creates unique structure-property relationships not observed in conventional quaternary ammonium compounds or simple silane coupling agents [6]. The positively charged quaternary ammonium center provides electrostatic interactions with negatively charged surfaces, while the long alkyl chain enables membrane penetration and disruption [34]. Simultaneously, the trimethoxysilyl group allows covalent attachment to siliceous substrates through siloxane bond formation [15].
Surface charge density measurements demonstrate that longer alkyl chains result in higher surface charge densities despite lower molar concentrations, attributed to reduced leaching and improved retention of the active species [34]. The hydrophobic-hydrophilic balance significantly influences bioactivity, with the octadecyl chain providing optimal membrane interaction capabilities [21].
Table 3: Structure-Property Correlation Matrix
Structural Feature | Property Impact | Mechanism |
---|---|---|
Octadecyl Chain Length | Enhanced membrane interaction | Hydrophobic insertion |
Quaternary Ammonium Center | Electrostatic binding | Cationic-anionic attraction |
Trimethoxysilyl Group | Covalent surface attachment | Siloxane bond formation |
Propyl Spacer | Conformational flexibility | Reduced steric hindrance |
Chloride Counterion | Solution stability | Charge neutralization |
Comparative studies with related quaternary ammonium silanes reveal distinct structure-activity relationships based on alkyl chain length and silane functionality [34] [37]. Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chloride, with a fourteen-carbon chain, exhibits reduced antimicrobial activity compared to the octadecyl analog, demonstrating the importance of optimal chain length [29]. Thermogravimetric analysis shows 19.2% weight loss for the tetradecyl compound compared to 25.3% for the octadecyl variant, reflecting the difference in organic content [29].
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride, lacking a long alkyl chain, shows dramatically reduced surface activity and antimicrobial properties [7] [11]. With a molecular weight of only 257.83 g/mol compared to 496.28 g/mol for the octadecyl compound, it lacks the hydrophobic character necessary for effective membrane interaction [7].
Studies on chain length effects demonstrate that increasing alkyl chain length from 3 to 16 carbons decreases minimum inhibitory concentrations by five orders of magnitude [34]. However, extending to eighteen carbons results in decreased efficacy, suggesting that the octadecyl chain represents an optimal balance between hydrophobic interaction and molecular mobility [34].
Table 4: Comparative Properties of Quaternary Ammonium Silanes
Compound | Chain Length | Molecular Weight | Surface Activity | Thermal Stability |
---|---|---|---|---|
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride | C₁₈ | 496.28 | Excellent | High (25.3% TGA loss) |
Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chloride | C₁₄ | 440.2 | Good | Moderate (19.2% TGA loss) |
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride | C₀ | 257.83 | Poor | Low |
Dimethyldodecyl[3-(trimethoxysilyl)propyl]ammonium chloride | C₁₂ | 412.1 | Moderate | Moderate |
The comparative analysis reveals that dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride represents an optimized structure combining maximal hydrophobic interaction capability with effective silane coupling functionality [35] [38]. Surface modification studies demonstrate superior performance compared to shorter-chain analogs in terms of durability, coverage, and biological activity [16] [26].
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard